Pyrazine, 2-methyl-6-propyl-
Description
Pyrazine, 2-methyl-6-propyl- (CAS 29444-46-0) is a heterocyclic aromatic compound with the molecular formula C₈H₁₂N₂ and a molecular weight of 136.1943 g/mol . Its structure consists of a pyrazine ring substituted with a methyl group at position 2 and a propyl group at position 6 (Figure 1). This compound is part of the alkylpyrazine family, which is characterized by alkyl side chains that influence physical, chemical, and biological properties.
Properties
CAS No. |
29444-46-0 |
|---|---|
Molecular Formula |
C8H12N2 |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
2-methyl-6-propylpyrazine |
InChI |
InChI=1S/C8H12N2/c1-3-4-8-6-9-5-7(2)10-8/h5-6H,3-4H2,1-2H3 |
InChI Key |
RMVVGACFOGJRMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=CN=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazine, 2-methyl-6-propyl-, typically involves the condensation of appropriate precursors under controlled conditions. One common method is the reaction of 2-methylpyrazine with propyl halides in the presence of a base, such as potassium carbonate, to yield the desired product .
Industrial Production Methods: Industrial production of pyrazine derivatives often involves large-scale chemical processes that ensure high yield and purity. The specific methods for producing 2-methyl-6-propylpyrazine may vary, but they generally include steps like distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Pyrazine, 2-methyl-6-propyl-, can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it to dihydropyrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce various substituted pyrazines .
Scientific Research Applications
Pyrazine, 2-methyl-6-propyl-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Pyrazine derivatives are studied for their potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of pyrazine, 2-methyl-6-propyl-, involves its interaction with specific molecular targets and pathways. For instance, pyrazine derivatives can inhibit certain enzymes or disrupt cellular processes, leading to their antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific derivative and its application.
Comparison with Similar Compounds
Comparison with Similar Pyrazine Derivatives
Structural and Functional Differences
The biological and physicochemical properties of pyrazines are highly dependent on substituent type and position. Below is a comparative analysis of 2-methyl-6-propylpyrazine and structurally related compounds:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Volatility and Odor :
- Solubility :
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